JE-2147 is a synthetic compound classified as a dipeptide protease inhibitor, primarily developed for its potent activity against various strains of the human immunodeficiency virus, including those resistant to multiple protease inhibitors. The compound is known for its ability to inhibit the HIV-1 protease enzyme, which plays a crucial role in the maturation and replication of the virus. By targeting this enzyme, JE-2147 disrupts the viral life cycle, making it a significant candidate in HIV treatment research.
JE-2147 was first identified in the context of antiviral research aimed at combating HIV. Its classification as a dipeptide protease inhibitor places it within a broader category of compounds designed to interfere with viral proteases, which are essential for processing viral polyproteins into functional proteins necessary for viral assembly and replication. The compound's chemical identifier is 186538-00-1, and it can be sourced from various chemical suppliers specializing in research chemicals.
The synthesis of JE-2147 involves several key steps:
These methods ensure that JE-2147 is synthesized with high yield and purity, suitable for further biological testing.
The molecular formula of JE-2147 is . Its structure features a dipeptide backbone that is essential for its biological activity. The InChI (International Chemical Identifier) representation is:
The InChI Key is CUFQBQOBLVLKRF-UHFFFAOYSA-N, which uniquely identifies this compound in chemical databases.
JE-2147 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
JE-2147 exerts its antiviral effects by inhibiting the HIV-1 protease enzyme. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle by preventing the maturation of new virions, thus reducing replication rates of the virus.
JE-2147 appears as a solid at room temperature and has specific melting and boiling points that are important for handling and storage.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its solubility profile indicates that it can be dissolved in certain organic solvents but may have limited solubility in water.
Relevant data regarding its physical properties include:
Property | Value |
---|---|
Molecular Weight | 565.73 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
JE-2147 has several scientific applications:
The emergence of HIV/AIDS in the 1980s catalyzed unprecedented efforts in antiviral drug discovery. First-generation HIV protease inhibitors (PIs), developed in the mid-1990s, revolutionized treatment by targeting the viral protease essential for maturation of infectious viral particles. However, their clinical utility was severely limited by rapid emergence of drug-resistant HIV strains and unfavorable pharmacokinetic profiles. By the late 1990s, multi-drug resistant HIV variants had rendered entire therapeutic regimens ineffective, creating an urgent need for inhibitors capable of suppressing resistant viruses [4]. This therapeutic crisis drove research into next-generation PIs designed with enhanced resilience against common resistance mutations while maintaining potency against wild-type virus.
JE-2147 (also designated AG1776 or KNI-764) emerged in 1999 as a dipeptide protease inhibitor incorporating the novel allophenylnorstatine pharmacophore. It demonstrated exceptional potency against HIV-1 protease with a binding affinity (Ki) of 0.33 nM, establishing it as one of the most potent inhibitors of its era [1] [4]. Crucially, JE-2147 maintained low nanomolar activity (IC50 13-41 nM) against clinical HIV-1 strains isolated from patients who had failed 9-11 different antiretroviral drugs after 32-83 months of therapy. These strains harbored complex mutation sets including M46I, L63P, V82T, and I84V yet exhibited less than 2-fold change in susceptibility to JE-2147 compared to wild-type virus [4]. In vitro selection of JE-2147-resistant virus occurred substantially slower than with earlier allophenylnorstatine-containing compounds like KNI-272, indicating a higher genetic barrier to resistance [4].
Table 1: Antiviral Activity Profile of JE-2147
Virus Strain/Type | Activity (IC50 or EC50) | Significance |
---|---|---|
HIV-1LAI (SI) | 44 nM | Lab-adapted strain |
HIV-1Ba-L (SI) | 24 nM | Macrophage-tropic |
HIV-2EHO (SI) | 47 nM | Cross-species activity |
Multi-drug resistant clinical isolates | 13-41 nM | Retains potency against highly resistant viruses |
Simian Immunodeficiency Virus | Effective | Broad-spectrum efficacy |
JE-2147 belongs to the peptidomimetic inhibitor class, specifically designed to mimic the transition state of protease substrate cleavage. Its chemical structure ((R)-3-((2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-phenylbutanoyl)-5,5-dimethyl-N-(2-methylbenzyl)thiazolidine-4-carboxamide; C32H37N3O5S; MW 575.72 g/mol) incorporates several strategic elements [1] [3]:
This molecular architecture enables JE-2147 to maintain binding affinity despite conformational changes induced by resistance mutations—a key limitation of earlier rigid inhibitors.
Beyond its direct antiviral properties, JE-2147 has served as an invaluable biophysical probe for understanding protease dynamics and resistance mechanisms:
Table 2: Key Structural and Biophysical Studies of JE-2147
Study Focus | Method/Resolution | Key Finding | Reference |
---|---|---|---|
Atomic structure | X-ray crystallography (1.09 Å) | Anisotropic motions; flap closure mechanism | [8] |
Thermodynamic binding profile | Isothermal titration calorimetry | Enthalpically driven binding | [6] |
Resistance mutation effects | NMR relaxation & MD simulation | Altered flap dynamics in resistant variants | [7] |
Broad-spectrum inhibition | Cell-based antiviral assays | Retained activity against HIV-2 & SIV | [1] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7